molecular formula C8H9F3N2S B14223227 1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]- CAS No. 539850-80-1

1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]-

Cat. No.: B14223227
CAS No.: 539850-80-1
M. Wt: 222.23 g/mol
InChI Key: NTLNDBBYIVQDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]- is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position and a trifluorobutenylthio group at the 2-position. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]- typically involves the following steps:

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives .

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Imidazole, 1-methyl-2-[(3,4,4-trifluoro-3-butenyl)thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

539850-80-1

Molecular Formula

C8H9F3N2S

Molecular Weight

222.23 g/mol

IUPAC Name

1-methyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)imidazole

InChI

InChI=1S/C8H9F3N2S/c1-13-4-3-12-8(13)14-5-2-6(9)7(10)11/h3-4H,2,5H2,1H3

InChI Key

NTLNDBBYIVQDMZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCCC(=C(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.